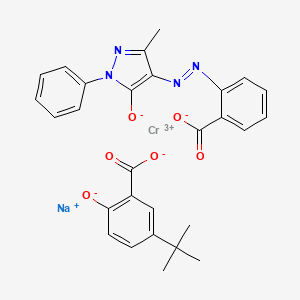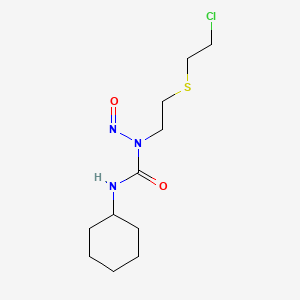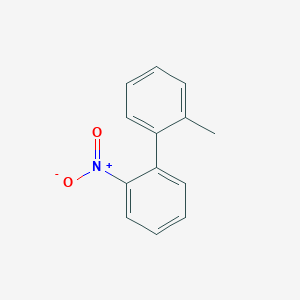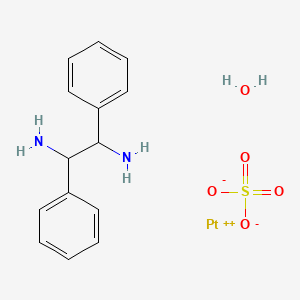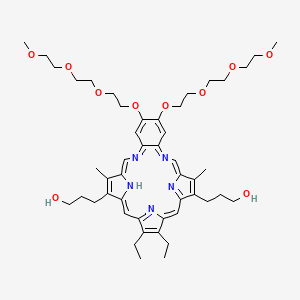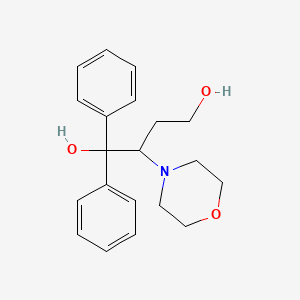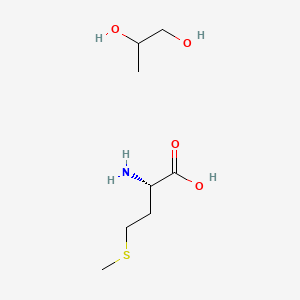
Einecs 273-063-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 273-063-7, also known as Tris (isobutylphenyl) phosphate, is an organic phosphate compound. It is widely used in various industrial applications due to its unique chemical properties. The compound is known for its stability and effectiveness as a plasticizer and flame retardant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris (isobutylphenyl) phosphate can be synthesized through the reaction of phenol and isobutyraldehyde in the presence of sodium hydroxide. This reaction produces the desired phosphate ester with high yield and purity .
Industrial Production Methods
In industrial settings, the production of Tris (isobutylphenyl) phosphate involves large-scale chemical reactors where phenol and isobutyraldehyde are reacted under controlled conditions. The reaction mixture is then purified through distillation and other separation techniques to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tris (isobutylphenyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halogens or alkylating agents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phosphates .
Applications De Recherche Scientifique
Tris (isobutylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the production of polymers and resins.
Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used as a flame retardant in the manufacturing of electronic components and other materials
Mécanisme D'action
The mechanism by which Tris (isobutylphenyl) phosphate exerts its effects involves its interaction with various molecular targets. It acts as a plasticizer by embedding itself within polymer matrices, thereby increasing their flexibility. As a flame retardant, it interferes with the combustion process, reducing the flammability of materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triphenyl phosphate
- Tri (4-isopropylphenyl) phosphate
- Trisodium phosphate
Uniqueness
Tris (isobutylphenyl) phosphate is unique due to its specific combination of isobutyl and phenyl groups, which confer distinct chemical properties. This makes it particularly effective as both a plasticizer and flame retardant, compared to other similar compounds .
Propriétés
Numéro CAS |
68937-32-6 |
|---|---|
Formule moléculaire |
C8H19NO4S |
Poids moléculaire |
225.31 g/mol |
Nom IUPAC |
(2S)-2-amino-4-methylsulfanylbutanoic acid;propane-1,2-diol |
InChI |
InChI=1S/C5H11NO2S.C3H8O2/c1-9-3-2-4(6)5(7)8;1-3(5)2-4/h4H,2-3,6H2,1H3,(H,7,8);3-5H,2H2,1H3/t4-;/m0./s1 |
Clé InChI |
AXVZCEWAISMWBC-WCCKRBBISA-N |
SMILES isomérique |
CC(CO)O.CSCC[C@@H](C(=O)O)N |
SMILES canonique |
CC(CO)O.CSCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




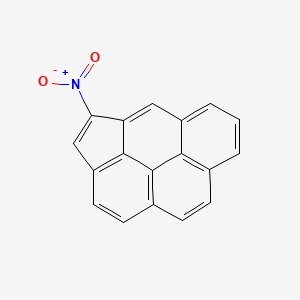
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)
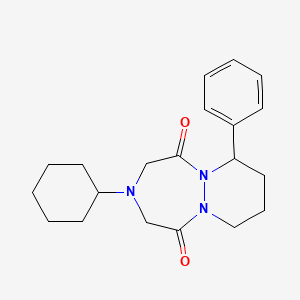
![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)

